Tunicamycin from Streptomyces sp.

N-linked glycosylation glycobiology transferase inhibition

Tunicamycin is a homologous nucleoside antibiotic mixture produced by Streptomyces lysosuperificus and related species, comprising at least 10 structural variants that share a conserved uracil–tunicamine–N-acetylglucosamine core and differ in the length, saturation, and branching of their N-acyl fatty acid side chains. The compound class functions as a potent, reversible competitive inhibitor of UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT; DPAGT1/ALG7), the enzyme catalyzing the first committed step of N-linked protein glycosylation in the endoplasmic reticulum.

Molecular Formula C30H46N4O16
Molecular Weight 718.7 g/mol
Cat. No. B7840165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunicamycin from Streptomyces sp.
Molecular FormulaC30H46N4O16
Molecular Weight718.7 g/mol
Structural Identifiers
SMILESCC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
InChIInChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15?,18?,19-,20?,21+,22+,23-,24+,25?,26+,27+,28+,29?/m0/s1
InChIKeyZHSGGJXRNHWHRS-QBFZNVHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tunicamycin from Streptomyces sp. — Nucleoside Antibiotic Mixture for N-Linked Glycosylation Blockade and Unfolded Protein Response Studies


Tunicamycin is a homologous nucleoside antibiotic mixture produced by Streptomyces lysosuperificus and related species, comprising at least 10 structural variants that share a conserved uracil–tunicamine–N-acetylglucosamine core and differ in the length, saturation, and branching of their N-acyl fatty acid side chains [1]. The compound class functions as a potent, reversible competitive inhibitor of UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT; DPAGT1/ALG7), the enzyme catalyzing the first committed step of N-linked protein glycosylation in the endoplasmic reticulum [2]. By blocking this initial step, tunicamycin prevents assembly of the dolichol-linked oligosaccharide precursor, thereby inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR). The compound also inhibits bacterial phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), the functional paralog of GPT in peptidoglycan biosynthesis, making it a uniquely dual-targeting tool widely used in glycobiology, cancer biology, and antibiotic discovery research [2].

Why Generic N-Glycosylation Inhibitor Substitution Fails: Structural Determinants and Target-Specific Binding of Tunicamycin


Tunicamycin cannot be functionally replaced by other N-linked glycosylation inhibitors because it uniquely targets the first committed step of the pathway (GPT/DPAGT1), whereas compounds such as swainsonine, castanospermine, kifunensine, and deoxynojirimycin act downstream on glycan-processing glycosidases [1]. Even within the ER stress inducer class, tunicamycin produces a proteome-wide UPR signature that is mechanistically distinct from thapsigargin (a SERCA calcium pump inhibitor) and dithiothreitol (a reducing agent that disrupts disulfide bond formation) [2]. Furthermore, tunicamycin is naturally biosynthesized as a complex mixture of at least 10 fatty-acyl homologues (chain lengths C14–C17 with variable branching), meaning that different commercial preparations or in-house isolates can vary substantially in their homologue distribution, relative bioactivity against GPT vs. MraY, and cytotoxic potency — making simple one-to-one substitution with a single literature IC50 value unreliable without explicit batch characterization [3].

Product-Specific Quantitative Differentiation: Tunicamycin vs. Closest N-Glycosylation and ER Stress Inhibitor Comparators


Unique First-Step N-Glycosylation Blockade: Tunicamycin vs. Swainsonine and Castanospermine in Murine Plasmacytoma Cells

Tunicamycin inhibits the first committed step of N-linked glycosylation (GPT), producing fundamentally different biochemical outcomes compared to downstream processing inhibitors. In a direct head-to-head study using NS-1 murine plasmacytoma cells, tunicamycin at 1 μg/mL inhibited [³H]mannose incorporation by >90% — evidence of near-complete blockade of N-glycan precursor assembly — and concurrently suppressed [³⁵S]methionine incorporation by up to 50%, indicating secondary translational suppression [1]. In the same study, the α-mannosidase II inhibitor swainsonine (1 μg/mL) and the α-glucosidase I/II inhibitor castanospermine (50 μg/mL) did not reduce mannose incorporation at all (>100% of untreated control) and had no effect on methionine incorporation, demonstrating that downstream processing inhibitors neither block glycan assembly nor trigger the translational attenuation seen with tunicamycin [1]. The resultant transferrin receptor from tunicamycin-treated cells migrated as a fully deglycosylated 82 kDa species, whereas swainsonine- and castanospermine-treated cells produced partially glycosylated receptor forms [1]. This establishes tunicamycin as the only commercially available inhibitor capable of completely stripping N-glycans from nascent glycoproteins.

N-linked glycosylation glycobiology transferase inhibition

Sub-Nanomolar Human GPT Binding Affinity: Tunicamycin Kd vs. Bacterial MraY and Implications for Dual-Target Selectivity

Tunicamycin binds to human GPT with exceptionally high affinity. Isothermal titration calorimetry (ITC) measurements using purified hGPT in detergent micelles yielded a dissociation constant (Kd) of 5.6 ± 1.3 nM [1]. Under identical conditions without added MgCl₂, the bacterial paralog MraYAA (from Aquifex aeolicus) exhibited a Kd of 37 ± 1 nM — approximately 6.6-fold weaker binding [1]. In functional enzyme inhibition assays, tunicamycin inhibited hGPT with an IC₅₀ of approximately 9 nM, confirming the biochemical relevance of the tight-binding interaction [2]. Critically, the addition of 10 mM MgCl₂ had negligible effect on tunicamycin binding to hGPT yet increased the Kd for MraYAA by over 20-fold, revealing a fundamental mechanistic difference: magnesium competes with tunicamycin binding in the bacterial enzyme but not in the human ortholog [1]. A tunicamycin analog in which the GlcNAc sugar was replaced with MurNAc showed approximately 1,000-fold reduced hGPT inhibition (IC₅₀ ~15 μM vs. ~9 nM), while retaining full MraY inhibitory activity, demonstrating that the GlcNAc moiety is a critical determinant of human target engagement [2].

enzyme inhibition binding affinity GPT MraY isothermal titration calorimetry

Broader Anticancer Phenotypic Spectrum: Tunicamycin vs. Swainsonine in Colorectal Cancer Cell Models

In a direct comparative study of N-glycan biosynthesis inhibitors in HCT-116 undifferentiated colorectal cancer cells, tunicamycin and swainsonine were assessed across multiple malignancy-associated phenotypes. Tunicamycin treatment inhibited anchorage-dependent colony formation, anchorage-independent (soft agar) colony formation, cell migration, and cell invasion, whereas swainsonine inhibited only cell migration — a substantially narrower phenotypic spectrum [1]. Tunicamycin additionally induced radiosensitization in HCT-116 cells (an effect absent with swainsonine), and uniquely induced functional E-cadherin-mediated cell–cell adhesion, as demonstrated by increased association of E-cadherin with the actin cytoskeleton [1]. In contrast, swainsonine (but not tunicamycin) potentiated the cytotoxicity of cisplatin and irinotecan when used in combination, indicating that the two inhibitors have non-overlapping and sometimes opposing chemosensitization profiles [1]. These divergent functional outcomes arise from the mechanistic distinction: tunicamycin blocks all N-glycan addition (preventing glycoprotein maturation), while swainsonine selectively inhibits Golgi α-mannosidase II, leading to accumulation of hybrid-type N-glycans that retain partial functionality [1].

cancer biology colorectal cancer radiosensitivity cell migration N-glycan inhibitors

Distinct ER Stress Proteomic Signature: Tunicamycin vs. Thapsigargin vs. Dithiothreitol in HeLa Whole-Cell Proteomics

Tunicamycin, thapsigargin, and dithiothreitol (DTT) are all widely used to induce ER stress experimentally, but they do so through entirely different primary mechanisms: tunicamycin blocks N-glycosylation (GPT inhibition), thapsigargin inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), and DTT reduces disulfide bonds. A SILAC-based quantitative proteomics study in HeLa cells directly compared the proteome-wide responses to tunicamycin (5 μg/mL), thapsigargin (1 μM), and DTT (2 mM), quantifying over 6,200 proteins [1]. The study identified 38 proteins with significantly increased expression that had not previously been linked to the UPR, of which 15 likely function in ER stress remediation and the remainder may contribute to pathological outcomes [1]. The three inducers produced overlapping but substantially distinct proteomic signatures, with tunicamycin uniquely activating adaptive UPR programs (including upregulation of protein synthesis and folding machinery) that were not observed in the DTT-treated condition [1]. Furthermore, independent neuro-2a cell proteomics confirmed that tunicamycin treatment upregulates ubiquitination pathway proteins, whereas DTT downregulates the same pathway, revealing diametrically opposed effects on proteasomal degradation machinery .

ER stress unfolded protein response quantitative proteomics SILAC thapsigargin

Potent Bacterial MraY Inhibition with Sub-Micromolar IC₅₀: Tunicamycin vs. Vancomycin, Nisin, and Moenomycin in Peptidoglycan Synthesis Assays

Tunicamycin potently inhibits bacterial translocase I (MraY), the enzyme catalyzing the first membrane-associated step of peptidoglycan biosynthesis. In a standardized scintillation proximity assay (SPA), tunicamycin inhibited MraY with an IC₅₀ of approximately 0.3 μM (~0.28 μg/mL) [1]. By comparison, the lantibiotic nisin exhibited an IC₅₀ of 0.9 μM in the same assay — 3-fold weaker — while vancomycin (which targets the D-Ala-D-Ala terminus of lipid II rather than MraY directly) required 13 μM for equivalent inhibition, representing a >40-fold potency disadvantage [1]. Against intact Gram-positive bacteria, tunicamycin and its homologues display MIC values of 0.13–0.25 μg/mL against Staphylococcus aureus (including MRSA), with direct recombinant MraY enzyme IC₅₀ values of 0.08–0.21 μg/mL confirming on-target engagement [2]. In a parallel liquid growth inhibition assay using Bacillus subtilis strains, tunicamycin produced an MIC of 0.2 μg/mL, matching vancomycin (0.2–0.4 μg/mL) and substantially exceeding moenomycin (10 μg/mL) [3]. The dual MraY/GPT inhibitory profile means tunicamycin cannot be used as a clinical antibiotic, but it serves as a critical tool compound and starting scaffold for structure-guided development of MraY-selective analogs that spare human GPT [1].

antibacterial MraY peptidoglycan biosynthesis translocase I antibiotic discovery

Optimal Application Scenarios for Tunicamycin: Where Quantitative Differentiation Drives Scientific and Procurement Decisions


Complete Ablation of N-Glycosylation for Glycoprotein Functional Studies

When experimental design demands the complete removal of N-linked glycans from nascent glycoproteins — rather than altered glycan processing — tunicamycin is the only suitable inhibitor. As demonstrated in murine plasmacytoma cells, tunicamycin at 1 μg/mL produces >90% blockade of mannose incorporation and yields fully deglycosylated protein products (82 kDa transferrin receptor), whereas swainsonine (1 μg/mL) and castanospermine (50 μg/mL) fail to reduce mannose incorporation at all and generate only partially processed glycoforms [1]. This application is essential for studies mapping glycosylation-site occupancy, investigating the role of N-glycans in protein folding quality control, or generating non-glycosylated protein variants for structural biology. Procurement note: select a vendor that provides HPLC-based homologue profiling and batch-specific GPT IC₅₀ determination, as fatty-acyl chain variation between batches can shift the dose–response window [2].

ER Stress and Unfolded Protein Response (UPR) Mechanistic Dissection

Tunicamycin is the preferred ER stress inducer for studies requiring glycosylation-dependent UPR activation, as its mechanism (GPT inhibition → loss of dolichol-linked oligosaccharide → accumulation of unglycosylated proteins in the ER) directly models the pathophysiological ER stress observed in congenital disorders of glycosylation (CDG). Quantitative proteomics demonstrates that tunicamycin (5 μg/mL, HeLa cells) produces a proteomic response distinct from thapsigargin (1 μM, SERCA inhibition) and DTT (2 mM, disulfide disruption), with 38 proteins uniquely upregulated [3]. Researchers studying the IRE1α-XBP1 or ATF6 branches of the UPR should specify tunicamycin if their pathway of interest is preferentially activated by misfolded protein accumulation rather than calcium dysregulation or redox imbalance. For in vivo C. elegans ER stress models, lethality assays show dose-dependent sensitivity across UPR mutants, confirming conserved pathway engagement [4].

Antibacterial MraY Target Validation and Inhibitor Benchmarking

Tunicamycin is the gold-standard reference inhibitor for MraY (translocase I) target validation studies. With an IC₅₀ of approximately 0.3 μM against MraY in biochemical assays — 3-fold more potent than nisin (0.9 μM) and >40-fold more potent than vancomycin (13 μM) — it provides a robust positive control for high-throughput screening campaigns [5]. Its availability as a natural product mixture also enables structure–activity relationship (SAR) studies: the fatty acyl chain length and branching pattern directly modulate MraY inhibitory activity (longer, flexible alkyl chains favor MraY binding), providing a natural SAR library inaccessible through single-compound synthetics [6]. For MraY-selective inhibitor development, tunicamycin serves as the scaffold for rational modifications (e.g., GlcNAc→MurNAc substitution) that reduce human GPT off-target activity by ~1,000-fold while preserving antibacterial potency [7].

N-Glycosylation-Dependent Cancer Phenotype Screening

For oncology researchers investigating the role of N-glycosylation in the malignant phenotype, tunicamycin provides a multi-endpoint tool that swainsonine cannot replicate. In HCT-116 colorectal cancer cells, tunicamycin simultaneously suppresses colony formation, migration, and invasion while inducing radiosensitivity and restoring E-cadherin-mediated adhesion — a phenotypic breadth unmatched by swainsonine (migration inhibition only) [8]. This differential makes tunicamycin the inhibitor of choice for functional genomic screens that aim to identify glycoproteins whose loss phenocopies tunicamycin treatment, or for studies seeking to validate N-glycosylation as a therapeutic vulnerability in specific cancer subtypes. Procurement consideration: ensure the supplier certifies the homologue distribution, as different tunicamycin variants exhibit divergent cytotoxicity-to-glycosylation-inhibition ratios.

Quote Request

Request a Quote for Tunicamycin from Streptomyces sp.

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.